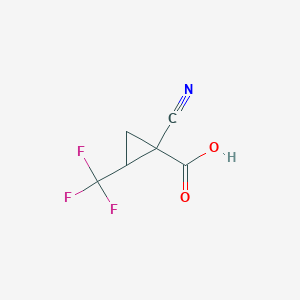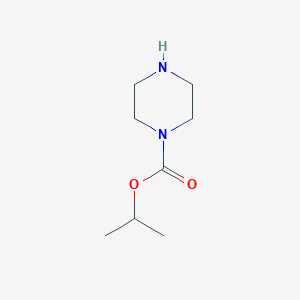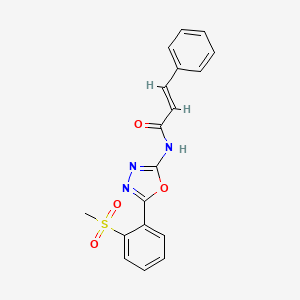![molecular formula C27H26FN3O2 B2748553 1-(4-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 883651-30-7](/img/structure/B2748553.png)
1-(4-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H26FN3O2 and its molecular weight is 443.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation for Neurodegenerative Disorders
Compounds structurally related to the mentioned chemical have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), compared to central benzodiazepine receptors (CBRs). Such compounds, including fluoroethoxy and fluoropropoxy substituted derivatives, have shown high in vitro affinity for PBRs. These findings suggest potential applications in imaging and studying neurodegenerative disorders through positron emission tomography (PET), as PBR expression is known to be elevated in various neurodegenerative diseases (Fookes et al., 2008).
Fluorescence Switching and pH Sensors
Another area of application for structurally similar compounds is in the development of fluorescent pH sensors. For example, imidazo[1,5-a]pyridinium ions have been identified as highly emissive and water-soluble fluorophores, capable of undergoing structural modifications that significantly impact their emission properties. These compounds have been utilized to create pH sensors with dual emission pathways, indicating their potential in bioimaging and environmental monitoring (Hutt et al., 2012).
Antimicrobial Activity
The antimicrobial activity of fluorinated compounds bearing imidazole and benzothiazole moieties has also been investigated, demonstrating promising results against various microbial strains. This suggests potential applications in developing new antimicrobial agents, particularly against resistant strains (Sathe et al., 2011).
Photophysical Investigation in Liposome Models
Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and their photophysical features investigated in the context of liposome models. These studies aim at understanding membrane dynamics, hydration, and fluidity, which are crucial for monitoring cellular health and exploring biochemical pathways. The findings support the potential use of imidazo[1,5-a]pyridine scaffolds as fluorescent membrane probes, with applications in cellular imaging and the study of biological membranes (Renno et al., 2022).
Antiviral Activity Against Human Rhinovirus
Compounds structurally related to the specified chemical have been designed, synthesized, and tested as antirhinovirus agents. The synthesis approach involved constructing the imidazo ring from aminopyridine and then incorporating methyl vinylcarboxamide through a stereospecific Horner−Emmons reagent. These compounds demonstrate the potential for developing new therapeutics against human rhinovirus, contributing to the treatment of common colds and related viral infections (Hamdouchi et al., 1999).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-19-7-13-23(14-8-19)33-16-4-15-30-25-6-3-2-5-24(25)29-27(30)20-17-26(32)31(18-20)22-11-9-21(28)10-12-22/h2-3,5-14,20H,4,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYDXVNKFJZRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2748474.png)

![2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748476.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2748477.png)
![4,8-Diazaspiro[2.6]nonan-9-one](/img/structure/B2748478.png)
![2-[[1-[2-[3-(Trifluoromethyl)phenyl]acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2748480.png)



![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2748487.png)
![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2748489.png)


![5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2748492.png)